4-oxo-8-Phenyl-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
4-oxo-8-Phenyl-1,4-dihydroquinoline-3-carboxylic acid is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-8-Phenyl-1,4-dihydroquinoline-3-carboxylic acid typically involves the reaction of ethyl esters with diphenyl ether in the presence of radiation or dimethylformamide . Another method involves the use of 4-hydroxyquinoline-3-carboxylic acid ethyl ester as a starting material . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve scalable and efficient synthetic methodologies. These methods are designed to produce high yields of the compound with minimal waste and energy consumption. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-oxo-8-Phenyl-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, such as hydroxyl, amino, and halogen groups. These derivatives exhibit unique chemical and biological properties, making them valuable for further research and development .
Scientific Research Applications
4-oxo-8-Phenyl-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: In biological research, the compound is investigated for its potential as an antimicrobial and anticancer agent.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and antiviral agent.
Mechanism of Action
The mechanism of action of 4-oxo-8-Phenyl-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokine release. The compound’s antiviral activity is linked to its ability to bind to viral receptors and prevent viral entry into host cells . The exact molecular pathways involved in these actions are still under investigation, but they are believed to involve modulation of signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
4-oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound shares a similar quinoline core structure but lacks the phenyl group at the 8-position.
1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: This derivative includes a cyclopropyl and fluoro group, which confer different chemical and biological properties.
4-oxo-6-chloro-1,4-dihydroquinoline-3-carboxamide: This compound has a chloro group at the 6-position and an amide group at the 3-position, making it distinct from 4-oxo-8-Phenyl-1,4-dihydroquinoline-3-carboxylic acid.
Uniqueness
This compound is unique due to the presence of the phenyl group at the 8-position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its potential as a versatile compound for various applications .
Properties
Molecular Formula |
C16H11NO3 |
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Molecular Weight |
265.26 g/mol |
IUPAC Name |
4-oxo-8-phenyl-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H11NO3/c18-15-12-8-4-7-11(10-5-2-1-3-6-10)14(12)17-9-13(15)16(19)20/h1-9H,(H,17,18)(H,19,20) |
InChI Key |
IYZQCKZKSCOMCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2NC=C(C3=O)C(=O)O |
Origin of Product |
United States |
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